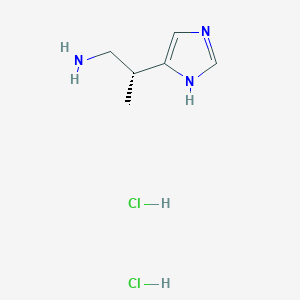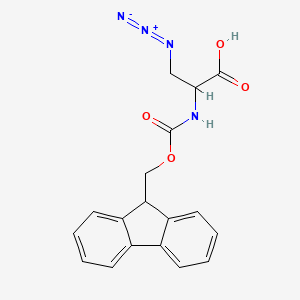![molecular formula C12H25N3O7 B13405161 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a compound with significant interest in various scientific fields. This compound is characterized by its azido group and multiple ethoxy units, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of a suitable precursor with sodium azide. The precursor often contains multiple ethoxy units and a terminal hydroxyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure the formation of the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkynes, to form triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azido group and alkynes.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the azido group.
Oxidation: PCC or other mild oxidizing agents are used to oxidize the hydroxyl group.
Major Products:
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Carbonyl Compounds: Formed via oxidation of the hydroxyl group.
科学的研究の応用
1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism of action of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its azido group. The azido group is highly reactive and can form stable triazole linkages with alkynes via click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and promote the formation of the triazole ring. The hydroxyl group can also participate in various reactions, enabling further functionalization of the molecule.
類似化合物との比較
- 1-Azido-2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
- 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Tetraethylene glycol p-toluenesulfonate
Comparison: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of an azido group and multiple ethoxy units. This structure provides both reactivity and flexibility, making it suitable for a wide range of applications. In contrast, similar compounds may lack either the azido group or the extensive ethoxy chain, limiting their versatility in certain reactions and applications.
特性
分子式 |
C12H25N3O7 |
|---|---|
分子量 |
323.34 g/mol |
IUPAC名 |
1-azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H25N3O7/c13-15-14-12(17)11-22-10-9-21-8-7-20-6-5-19-4-3-18-2-1-16/h12,16-17H,1-11H2 |
InChIキー |
USGUECXIVZYPBM-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCC(N=[N+]=[N-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


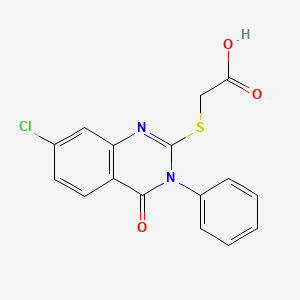
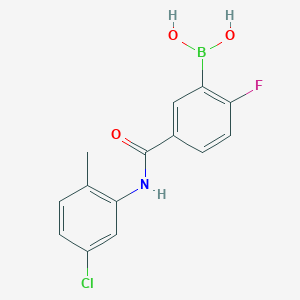

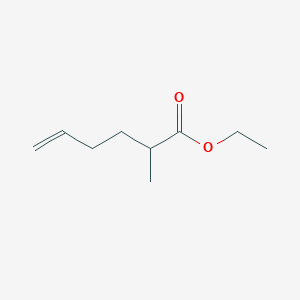

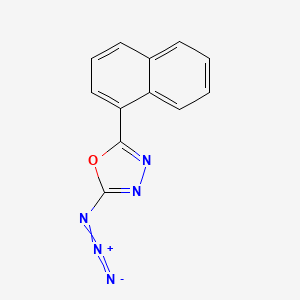

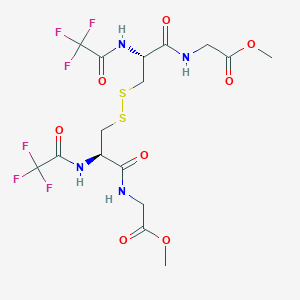
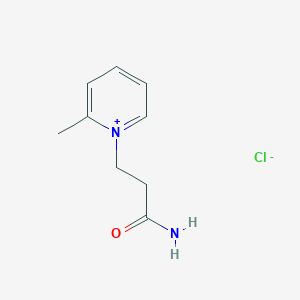
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
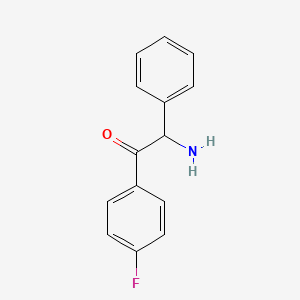
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
